![molecular formula C24H25ClN2O2S B3425810 1-[(4-氯苯基)(苯基)甲基]-4-[(4-甲苯基)磺酰基]哌嗪 CAS No. 474654-20-1](/img/structure/B3425810.png)

1-[(4-氯苯基)(苯基)甲基]-4-[(4-甲苯基)磺酰基]哌嗪

描述

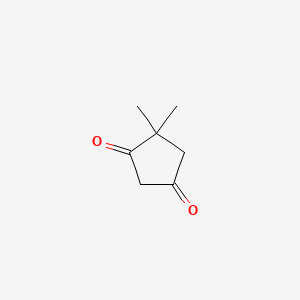

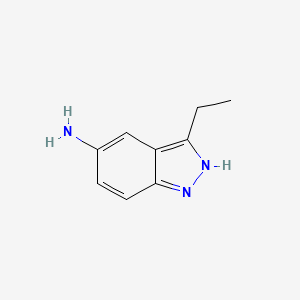

1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C24H25ClN2O2S . It is a derivative of piperazine, a heterocyclic amine .

Synthesis Analysis

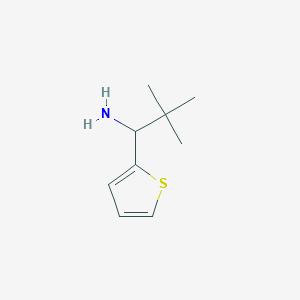

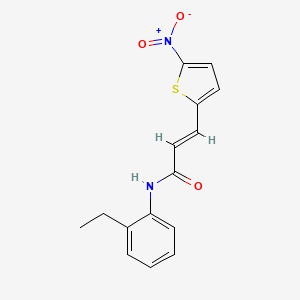

The synthesis of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine has been reported in the literature . A series of novel ® (-)-1-[(4-chlorophenyl)(phenyl)methyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is substituted with a (4-chlorophenyl)(phenyl)methyl group and a (4-methylphenyl)sulfonyl group . The molecular weight of the compound is 441.0 g/mol .Chemical Reactions Analysis

The specific chemical reactions involving 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine are not detailed in the available resources .Physical And Chemical Properties Analysis

This compound has a molecular weight of 441.0 g/mol . It has a computed XLogP3-AA value of 5.1, indicating its lipophilicity . It has no hydrogen bond donor count and four hydrogen bond acceptor counts . The compound has a molar refractivity of 123.3±0.4 cm^3 .科学研究应用

合成与药理评价

- 芳基环烷基胺,如苯基哌啶和哌嗪,是几种抗精神病药的核心成分。研究表明,芳基烷基取代基可以增强对 D2 样受体的效力和选择性,表明它们在开发更有效的抗精神病药物中具有重要作用 (Sikazwe 等人,2009)。

代谢与处置

- 芳基哌嗪衍生物(包括那些在临床应用于抑郁、精神病或焦虑等精神健康状况的衍生物)会经历广泛的代谢。代谢物,特别是 1-芳基哌嗪,已与各种血清素受体相关效应相关,这突出了了解这些途径对于安全性和有效性的重要性 (Caccia,2007)。

抗分枝杆菌应用

- 哌嗪及其类似物已显示出对结核分枝杆菌(包括多重耐药和极端耐药菌株)的显着潜力。构效关系 (SAR) 分析提供了设计有效抗分枝杆菌剂的见解,为新型结核病疗法提供了途径 (Girase 等人,2020)。

治疗用途和专利审查

- 哌嗪衍生物具有广泛的治疗应用,这从它们被纳入针对精神病、抗组胺、抗抑郁、抗癌和抗病毒活性的药物中得到证明。对哌嗪核心的修饰可以显着改变这些化合物的药用潜力,如各种专利和文献综述中所述,表明这些化合物在药物发现中的动态潜力 (Rathi 等人,2016)。

生物活性的探索

- 哌嗪的探索揭示了广泛的生物活性,包括抗微生物、抗结核、抗惊厥、抗抑郁、抗疟疾和抗炎作用。如此多样的药理特性突出了哌嗪衍生物在开发新的治疗剂中的重要性 (Verma & Kumar,2017)。

作用机制

Target of Action

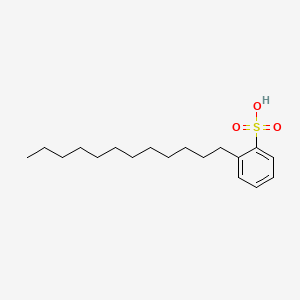

The primary target of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is the H1 receptor . The H1 receptor is a histamine receptor that belongs to the family of G protein-coupled receptors. It plays a crucial role in allergic reactions, causing symptoms such as itching, redness, and swelling .

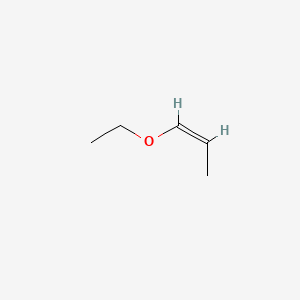

Mode of Action

1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine acts as an antagonist at the H1 receptor . It binds to the H1 receptor with higher affinity than histamine, preventing histamine from binding and exerting its effects . This blocks the allergic response triggered by histamine .

Biochemical Pathways

By blocking the H1 receptor, 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine inhibits the downstream effects of histamine. This includes the dilation of blood vessels and the contraction of smooth muscle, which are responsible for many of the symptoms of allergic reactions .

Pharmacokinetics

Similar compounds are known to be well-absorbed after oral administration, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine is the reduction of allergic symptoms . By blocking the H1 receptor, it prevents the effects of histamine, reducing symptoms such as itching, redness, and swelling .

Action Environment

The action of 1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine can be influenced by various environmental factors. For example, the presence of other drugs that also bind to the H1 receptor could potentially reduce its efficacy . Additionally, factors that affect drug metabolism, such as liver disease or the use of certain other medications, could potentially affect the drug’s action .

安全和危害

未来方向

属性

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-(4-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O2S/c1-19-7-13-23(14-8-19)30(28,29)27-17-15-26(16-18-27)24(20-5-3-2-4-6-20)21-9-11-22(25)12-10-21/h2-14,24H,15-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQGYTLIFLVABO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446265, DTXSID501151209 | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(4-methylbenzene-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine | |

CAS RN |

474654-20-1, 163837-56-7 | |

| Record name | 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474654-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(4-methylbenzene-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3425758.png)

![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B3425780.png)